molecular formula C21H36N6O3 B12566311 tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate CAS No. 183728-55-4

tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate

Cat. No.: B12566311
CAS No.: 183728-55-4
M. Wt: 420.5 g/mol
InChI Key: IYAQZJVCFPUWFW-UHFFFAOYSA-N
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Description

tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[1131]heptadeca-1(17),13,15-triene-8-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, an oxa-bridge, and a tetraazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetraazabicyclo framework. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with metals like nickel, copper, and zinc. These complexes are studied for their unique structural and electronic properties .

Biology

In biological research, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its piperazine ring is a common motif in many pharmaceuticals .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent. Its unique structure allows it to interact with various biological pathways .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The oxa-bridge and tetraazabicyclo framework provide additional binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A similar compound with a different substituent pattern.

    3,11-dibenzyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A derivative with benzyl groups.

    3,7,11-tribenzyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: Another derivative with multiple benzyl groups.

Uniqueness

tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate is unique due to its combination of a piperazine ring, an oxa-bridge, and a tetraazabicyclo framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

183728-55-4

Molecular Formula

C21H36N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 15-piperazin-1-yl-4-oxa-3,8,11,17-tetrazabicyclo[11.3.1]heptadeca-1(16),13(17),14-triene-8-carboxylate

InChI

InChI=1S/C21H36N6O3/c1-21(2,3)30-20(28)27-8-4-12-29-24-16-18-14-19(26-9-5-22-6-10-26)13-17(25-18)15-23-7-11-27/h13-14,22-24H,4-12,15-16H2,1-3H3

InChI Key

IYAQZJVCFPUWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCONCC2=CC(=CC(=N2)CNCC1)N3CCNCC3

Origin of Product

United States

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